molecular formula C4H2LiN3O2 B15331233 Lithium 1,2,4-triazine-3-carboxylate

Lithium 1,2,4-triazine-3-carboxylate

Cat. No.: B15331233
M. Wt: 131.0 g/mol
InChI Key: FCDSMFKDBSAGBY-UHFFFAOYSA-M
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Description

Lithium 1,2,4-triazine-3-carboxylate is a lithium salt derived from 1,2,4-triazine-3-carboxylic acid. The triazine core, a six-membered aromatic ring with three nitrogen atoms, confers unique electronic and steric characteristics. This compound may serve as an electrolyte additive or cathode material, leveraging lithium’s ionic mobility and the triazine ring’s redox activity .

Properties

Molecular Formula

C4H2LiN3O2

Molecular Weight

131.0 g/mol

IUPAC Name

lithium;1,2,4-triazine-3-carboxylate

InChI

InChI=1S/C4H3N3O2.Li/c8-4(9)3-5-1-2-6-7-3;/h1-2H,(H,8,9);/q;+1/p-1

InChI Key

FCDSMFKDBSAGBY-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CN=NC(=N1)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium 1,2,4-triazine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1,2,4-triazine-3-carboxylic acid with lithium hydroxide or lithium carbonate in an aqueous medium. The reaction typically requires heating under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Lithium 1,2,4-triazine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Lithium 1,2,4-triazine-3-carboxylate has found applications in several scientific research areas:

  • Chemistry: It is used as a precursor for the synthesis of other lithium-containing compounds and materials.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is utilized in the production of advanced materials, such as lithium-ion batteries and other energy storage devices.

Mechanism of Action

The mechanism by which lithium 1,2,4-triazine-3-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In lithium-ion batteries, it may participate in redox reactions, contributing to the overall charge-discharge cycle.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: Targets specific enzymes involved in metabolic pathways.

  • Lithium-Ion Batteries: Participates in redox reactions involving lithium ions and electrode materials.

Comparison with Similar Compounds

Methyl and Ethyl 1,2,4-Triazine-3-Carboxylate

These esters are structurally similar but differ in solubility, stability, and applications:

Property Methyl 1,2,4-Triazine-3-Carboxylate Ethyl 1,2,4-Triazine-3-Carboxylate Lithium 1,2,4-Triazine-3-Carboxylate (Inferred)
Molecular Weight ~137 g/mol (estimated) 153.14 g/mol ~131 g/mol (calculated)
Boiling Point Not reported Not reported Likely decomposes before boiling
Applications Research chemicals, medicinal leads Medicinal chemistry Energy storage (hypothesized)
Safety Precautions Avoid inhalation, skin contact Similar to methyl ester Likely requires stringent handling

However, esters are more commonly used in drug discovery due to their lipophilicity and ease of functionalization .

Comparison with Other Lithium Salts in Batteries

Lithium salts like LiPF₆ and LiTFSI dominate battery electrolytes. Key comparisons include:

Property This compound (Inferred) LiPF₆ LiTFSI
Molecular Weight ~131 g/mol 151.91 g/mol 287.09 g/mol
Ionic Radius (Li⁺) 0.76 Å (octahedral coordination) 0.76 Å 0.76 Å
Thermal Stability Likely moderate (triazine decomposition) Poor (>70°C degrades) High (>200°C stable)
Conductivity Moderate (organic matrix-dependent) High High

The smaller ionic radius of Li⁺ (0.76 Å) facilitates rapid ion transport but may challenge lattice stability in solid-state systems . Unlike LiPF₆, which is moisture-sensitive, the triazine carboxylate’s organic framework could offer better air stability but lower conductivity .

Comparison with Cathode Materials

Lithium triazine carboxylate may compete with inorganic cathode materials:

Property This compound (Inferred) LiCoO₂ LiFePO₄
Energy Density Moderate (organic limitations) High Moderate
Safety Likely stable (no thermal runaway reported) Prone to overheating High thermal stability
Cost Potentially low (organic synthesis) High (Co scarcity) Moderate
Environmental Impact Less toxic (no heavy metals) High (Co mining) Low

Organic cathodes like triazine carboxylates avoid resource-critical metals, aligning with sustainable goals. However, their lower energy density compared to LiCoO₂ limits current practicality .

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